Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene is a halogenated diarylmethane derivative. The diarylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of fluorine atoms and a benzylic chloride functionality suggests its potential as a versatile intermediate for the synthesis of novel drug candidates. The fluorine substituents can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, while the reactive benzylic chloride allows for facile derivatization. This guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and potential applications of this compound, grounded in established principles of organic chemistry.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene consists of a central methane carbon atom bonded to a phenyl group, a 4-fluorophenyl group, a 2-fluorophenyl group, and a chlorine atom. This asymmetric substitution pattern results in a chiral center at the methine carbon.
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graph "Molecular_Structure" {
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node [shape=plaintext];
C_central [label="C", pos="0,0!"];
Cl [label="Cl", pos="-1,0!"];
H [label="", shape=point, pos="0,0.5!"];
phenyl [label="Phenyl", pos="1,0!"];
F4_phenyl [label="4-Fluorophenyl", pos="0,1.5!"];
F2_phenyl [label="2-Fluorophenyl", pos="0,-1.5!"];
C_central -- Cl;
C_central -- phenyl;
C_central -- F4_phenyl;
C_central -- F2_phenyl;
}
Caption: Chemical structure of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 1-[chloro-(2-fluorophenyl)-phenylmethyl]-4-fluorobenzene | PubChem[1] |
| CAS Number | 128092-75-1 | PubChem[1] |
| Molecular Formula | C₁₉H₁₃ClF₂ | PubChem[1] |
| Molecular Weight | 314.76 g/mol | PubChem[1] |
| Exact Mass | 314.0673844 u | LookChem[2] |
| XLogP3 | 5.7 | LookChem[2] |
| Hydrogen Bond Donor Count | 0 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 2 (Fluorine atoms) | LookChem[2] |
| Rotatable Bond Count | 3 | LookChem[2] |
| Complexity | 347 | LookChem[2] |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene can be envisioned through a two-step process commencing with a Friedel-Crafts acylation, followed by reduction of the resulting ketone and subsequent chlorination of the benzylic alcohol. This approach is well-precedented for the synthesis of diarylmethanes and their derivatives.
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"Alcohol" [label="(2-Fluorophenyl)(4-fluorophenyl)\n(phenyl)methanol"];
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"2-Fluorophenylmagnesium_bromide" -> "Alcohol" [arrowhead=none];
"Alcohol" -> "Target_Molecule" [label="Chlorination"];
"SOCl2" -> "Target_Molecule" [arrowhead=none];
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Caption: Proposed synthetic pathway for 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene.
Experimental Protocol (Generalized)
Step 1: Synthesis of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol
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Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromofluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Addition of Ketone: A solution of (4-fluorophenyl)(phenyl)methanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Chlorination of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol
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Reaction Setup: The purified alcohol from the previous step is dissolved in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Addition of Chlorinating Agent: Thionyl chloride is added dropwise to the solution at 0 °C.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
Work-up and Purification: The solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified, if necessary, by recrystallization or column chromatography to yield 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene.
Spectroscopic Characterization (Predicted)
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra are based on the analysis of substituent effects on aromatic chemical shifts. The fluorine atoms will exhibit strong coupling with adjacent carbon and proton nuclei.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Methine-H | ~6.5 - 7.0 | ~75 - 85 | s |
| Phenyl-H (ortho) | ~7.2 - 7.4 | ~128 - 130 | d |
| Phenyl-H (meta) | ~7.3 - 7.5 | ~128 - 130 | t |
| Phenyl-H (para) | ~7.2 - 7.4 | ~127 - 129 | t |
| 4-Fluorophenyl-H (ortho to F) | ~7.0 - 7.2 | 115 - 117 (d, J22 Hz) | t |
| 4-Fluorophenyl-H (meta to F) | ~7.4 - 7.6 | 130 - 132 (d, J8 Hz) | dd |
| 2-Fluorophenyl-H | ~7.0 - 7.5 | ~115 - 160 (with C-F coupling) | m |
| Phenyl-C (ipso) | - | ~140 - 142 | s |
| 4-Fluorophenyl-C (ipso) | - | ~138 - 140 | s |
| 4-Fluorophenyl-C (para to methine) | - | 161 - 164 (d, J245 Hz) | s |
| 2-Fluorophenyl-C (ipso) | - | 128 - 130 (d, J15 Hz) | s |
| 2-Fluorophenyl-C (ortho to methine) | - | 158 - 161 (d, J248 Hz) | s |
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H_methine [label="Methine-H\n(~6.5-7.0 ppm, s)", pos="0,2!"];
H_phenyl_o [label="Phenyl-H (o)\n(~7.2-7.4 ppm, d)", pos="-2,0!"];
H_phenyl_m [label="Phenyl-H (m)\n(~7.3-7.5 ppm, t)", pos="-3,-1!"];
H_phenyl_p [label="Phenyl-H (p)\n(~7.2-7.4 ppm, t)", pos="-2,-2!"];
H_4Fphenyl_o [label="4-F-Phenyl-H (o)\n(~7.0-7.2 ppm, t)", pos="2,0!"];
H_4Fphenyl_m [label="4-F-Phenyl-H (m)\n(~7.4-7.6 ppm, dd)", pos="3,-1!"];
H_2Fphenyl [label="2-F-Phenyl-H\n(~7.0-7.5 ppm, m)", pos="0,-3!"];
H_phenyl_o -- H_phenyl_m [label="J ≈ 7-8 Hz"];
H_phenyl_m -- H_phenyl_p [label="J ≈ 7-8 Hz"];
H_4Fphenyl_o -- H_4Fphenyl_m [label="J(H-H) ≈ 8-9 Hz\nJ(H-F) ≈ 8-9 Hz"];
}
Caption: Predicted ¹H NMR splitting patterns for aromatic protons.
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for a monochlorinated compound.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of chlorine, there will be an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1.[3][4]
-
Fragmentation: The most significant fragmentation pathway is the loss of the chlorine atom to form a stable diarylmethyl carbocation. This carbocation is resonance-stabilized by the three aromatic rings. Further fragmentation of the aromatic rings is also possible.
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"Loss_Cl" [label="- Cl•", shape=plaintext];
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"M_plus" -> "Carbocation" [label="Loss of Chlorine"];
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Caption: Predicted major fragmentation pathway in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the aromatic rings and the carbon-halogen bonds.
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aromatic C=C stretch: ~1600 cm⁻¹ and ~1450 cm⁻¹
-
C-F stretch: Strong absorption in the range of ~1250-1000 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
Predicted Chemical Reactivity and Mechanistic Considerations
The primary site of reactivity is the benzylic chloride. Benzylic halides are significantly more reactive than alkyl halides in nucleophilic substitution reactions due to the resonance stabilization of the resulting carbocation intermediate.[5][6]
-
Sₙ1 Reactivity: The tertiary nature of the benzylic carbon and the ability of the three aryl groups to stabilize a positive charge through resonance strongly favor an Sₙ1 mechanism. The reaction would proceed through a planar carbocation, leading to a racemic mixture of products if a chiral nucleophile is not used.
-
Sₙ2 Reactivity: While less likely due to steric hindrance from the three bulky aryl groups, an Sₙ2 reaction with a strong, unhindered nucleophile cannot be entirely ruled out.
-
Nucleophilic Substitution: The compound is expected to react readily with a wide range of nucleophiles, including water, alcohols, amines, and thiols, to displace the chloride ion. This makes it an excellent precursor for introducing various functional groups at the benzylic position.
Potential Applications in Medicinal Chemistry and Drug Development
The diarylmethane core is a well-established pharmacophore. Many compounds with this scaffold exhibit activity as antihistamines, anticholinergics, and central nervous system (CNS) active agents. The specific substitution pattern of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene suggests several potential avenues for drug discovery:
-
Novel Antihistamines: Derivatization with various amine-containing side chains could lead to new H1-receptor antagonists.
-
CNS-Active Agents: The lipophilic nature of the molecule may allow it to cross the blood-brain barrier, making it a candidate for modification into novel antidepressants, anxiolytics, or antipsychotics.
-
Anticancer Agents: Some diarylmethane derivatives have shown cytotoxic activity. This compound could serve as a starting point for the development of new anticancer drugs.
Safety and Handling
No specific safety data is available for 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene. However, based on the reactivity of benzylic chlorides and the general hazards of halogenated aromatic compounds, the following precautions should be taken:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Reactivity: May be moisture-sensitive and react with nucleophiles. Store in a cool, dry place away from incompatible materials.
References
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Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 11 : Benzylic systems. Retrieved from [Link]
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Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. Retrieved from [Link]
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Filo. (2022). High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.... Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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LookChem. (n.d.). 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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PubChem. (n.d.). 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene. Retrieved from [Link]
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